(S)-2-(tert-butyl)-3-methylimidazolidin-4-one (R)-2-hydroxy-2-phenylacetate (S)-2-(tert-butyl)-3-methylimidazolidin-4-one (R)-2-hydroxy-2-phenylacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18918577
InChI: InChI=1S/C8H16N2O.C8H8O3/c1-8(2,3)7-9-5-6(11)10(7)4;9-7(8(10)11)6-4-2-1-3-5-6/h7,9H,5H2,1-4H3;1-5,7,9H,(H,10,11)/t2*7-/m01/s1
SMILES:
Molecular Formula: C16H24N2O4
Molecular Weight: 308.37 g/mol

(S)-2-(tert-butyl)-3-methylimidazolidin-4-one (R)-2-hydroxy-2-phenylacetate

CAS No.:

Cat. No.: VC18918577

Molecular Formula: C16H24N2O4

Molecular Weight: 308.37 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(tert-butyl)-3-methylimidazolidin-4-one (R)-2-hydroxy-2-phenylacetate -

Specification

Molecular Formula C16H24N2O4
Molecular Weight 308.37 g/mol
IUPAC Name (2S)-2-tert-butyl-3-methylimidazolidin-4-one;(2R)-2-hydroxy-2-phenylacetic acid
Standard InChI InChI=1S/C8H16N2O.C8H8O3/c1-8(2,3)7-9-5-6(11)10(7)4;9-7(8(10)11)6-4-2-1-3-5-6/h7,9H,5H2,1-4H3;1-5,7,9H,(H,10,11)/t2*7-/m01/s1
Standard InChI Key XZXKXJSHUSGLJH-DZLJOOKRSA-N
Isomeric SMILES CC(C)(C)[C@H]1NCC(=O)N1C.C1=CC=C(C=C1)[C@H](C(=O)O)O
Canonical SMILES CC(C)(C)C1NCC(=O)N1C.C1=CC=C(C=C1)C(C(=O)O)O

Introduction

Chemical Structure and Stereochemical Features

The compound is a salt formed by the cation (S)-2-(tert-butyl)-3-methylimidazolidin-4-one and the anion (R)-2-hydroxy-2-phenylacetate. The imidazolidinone core features a five-membered ring with two nitrogen atoms, a ketone group at position 4, and substituents at positions 2 (tert-butyl) and 3 (methyl). The (R)-mandelate anion introduces a chiral center adjacent to a hydroxyl and phenyl group, enhancing molecular recognition capabilities .

Molecular Configuration

  • Cation: (S)-configuration at position 2 ensures spatial orientation critical for interactions with biological targets.

  • Anion: (R)-mandelic acid’s stereochemistry influences solubility and binding affinity, particularly in enantioselective reactions .

Table 1: Key Structural Attributes

ComponentFunctional GroupsStereochemical Significance
Imidazolidinone cationtert-Butyl, methyl, ketoneStabilizes ring conformation
Mandelate anionHydroxyl, phenyl, carboxylateEnhances chiral resolution capacity

Synthesis and Manufacturing

The synthesis of this compound likely involves quaternization of the imidazolidinone precursor with (R)-mandelic acid. A related method, demonstrated in the amidation of (R)-mandelic acid using trimethyl borate, offers insights into preserving stereochemistry during salt formation .

Synthetic Pathways

  • Imidazolidinone Preparation: Cyclization of N-tert-butyl-N-methylglycine derivatives under acidic conditions yields the chiral cation.

  • Salt Formation: Reaction with (R)-mandelic acid in polar aprotic solvents (e.g., DMF) facilitates ion exchange, producing the target compound .

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueImpact on Yield/Purity
SolventDimethylformamideEnhances ionic dissociation
Temperature60–80°CBalances reaction rate and stability
Stoichiometry1:1 cation:anionMinimizes byproducts

Applications in Pharmaceutical Development

The compound’s chirality and ionic nature make it suitable for:

  • Asymmetric Synthesis: As a chiral auxiliary or catalyst in stereoselective reactions.

  • Drug Formulation: Enhancing solubility of hydrophobic active pharmaceutical ingredients via salt formation.

Comparative Analysis with Structural Analogs

Imidazolidinone derivatives vary significantly in bioactivity based on substituents. For example:

Table 3: Activity Trends in Related Compounds

Compound ClassSubstituentsPrimary Activity
Thiazolidine-2,4-dioneBenzylidene groupsPPAR-γ agonism (antidiabetic)
Pyrrolidine-2,5-dioneArylidene moietiesAntioxidant, anti-inflammatory
This compoundtert-Butyl, mandelateHypothesized dual metabolic/antimicrobial roles

Future Research Directions

  • Pharmacokinetic Studies: Assess absorption, distribution, and toxicity profiles.

  • Target Identification: Screen against enzyme libraries to elucidate binding partners.

  • Formulation Optimization: Explore co-crystals or prodrugs to enhance delivery.

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